Atraton

Description

Structure

3D Structure

Propriétés

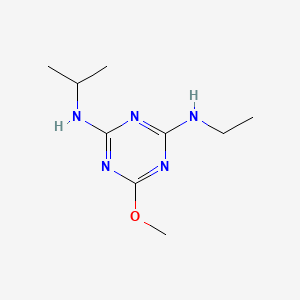

IUPAC Name |

4-N-ethyl-6-methoxy-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5O/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4/h6H,5H2,1-4H3,(H2,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWUKZGIHQRDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)OC)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037493 | |

| Record name | Atraton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610-17-9 | |

| Record name | Atraton | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atraton [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001610179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atraton | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atraton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atraton | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATRATON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3357WM07W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Atraton

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atraton is a triazine herbicide that effectively controls a wide range of broadleaf and grassy weeds. Its primary mechanism of action involves the potent and specific inhibition of photosynthesis at the level of Photosystem II (PSII). This technical guide provides a comprehensive overview of the molecular basis of this compound's herbicidal activity, detailing its interaction with the D1 protein of the PSII complex, the kinetics of this inhibition, and the resulting physiological consequences for the target plant. This document also outlines key experimental protocols for studying the mechanism of action of this compound and similar herbicides, and presents quantitative data from related compounds to provide a framework for understanding its potency.

Introduction

This compound, a member of the methoxy-triazine class of herbicides, has been utilized in agriculture for the control of unwanted vegetation.[1] Like other triazine herbicides, its efficacy is rooted in its ability to disrupt the fundamental process of photosynthesis, which is essential for plant survival.[2] Understanding the precise mechanism of action at a molecular level is crucial for the development of new, more selective herbicides, for managing herbicide resistance, and for assessing the environmental impact of these compounds. This guide synthesizes the current knowledge on the mechanism of action of this compound and related triazine herbicides, with a focus on the technical details relevant to researchers in plant science and herbicide development.

The Molecular Target of this compound: Photosystem II

The primary target of this compound is the Photosystem II (PSII) complex, a multi-protein complex embedded in the thylakoid membranes of chloroplasts.[3] PSII plays a critical role in the light-dependent reactions of photosynthesis, where it utilizes light energy to split water molecules, releasing electrons, protons, and oxygen. These electrons are then passed along an electron transport chain to generate ATP and NADPH, the energy and reducing power necessary for carbon fixation.

This compound specifically targets the D1 protein , a core subunit of the PSII reaction center.[1] The D1 protein contains the binding site for the secondary plastoquinone (B1678516) acceptor, QB.[1] The binding of plastoquinone to this site is a crucial step in the photosynthetic electron transport chain.

The Photosynthetic Electron Transport Chain

The flow of electrons in the light-dependent reactions of photosynthesis is a finely tuned process. The following diagram illustrates the key components of the photosynthetic electron transport chain and the point of inhibition by this compound.

Caption: The photosynthetic electron transport chain and the site of inhibition by this compound.

Mechanism of Inhibition: Competitive Binding

This compound functions as a competitive inhibitor, vying with plastoquinone (PQ) for the QB binding site on the D1 protein.[4] When this compound occupies this site, it physically blocks the binding of plastoquinone, thereby halting the transfer of electrons from the primary quinone acceptor, QA, to QB.[4] This blockage has two major consequences:

-

Cessation of ATP and NADPH Production: The interruption of the electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Furthermore, the lack of electron flow to Photosystem I (PSI) halts the production of NADPH.[2] Without ATP and NADPH, the plant cannot fix carbon dioxide to produce sugars, leading to starvation.[4]

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron transport leads to an over-reduction of the QA molecule. This highly energetic state can lead to the formation of triplet chlorophyll (B73375), which in turn reacts with molecular oxygen to produce highly damaging reactive oxygen species (ROS), such as singlet oxygen.[5] These ROS cause lipid peroxidation, membrane damage, and ultimately, cell death, leading to the characteristic symptoms of chlorosis and necrosis seen in treated plants.[5]

The following diagram illustrates the competitive inhibition mechanism at the QB binding site.

Caption: Competitive inhibition of plastoquinone binding by this compound at the D1 protein.

Molecular Interactions

The binding of triazine herbicides to the D1 protein is a highly specific interaction governed by non-covalent forces. While the crystal structure of this compound bound to the D1 protein is not available, studies on the closely related triazine herbicide, atrazine (B1667683), have elucidated the key amino acid residues involved in the binding pocket. These interactions are expected to be highly conserved for this compound. The key residues include:

-

Serine 264 (Ser264): Forms a hydrogen bond with the alkylamino side chain of the triazine. Mutations in this residue are known to confer resistance to triazine herbicides.

-

Histidine 215 (His215): Forms a hydrogen bond with the triazine ring.

-

Phenylalanine 265 (Phe265): Involved in hydrophobic interactions with the herbicide molecule.

Quantitative Data

The potency of a herbicide is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). While specific data for this compound's inhibition of Photosystem II is limited in the public domain, data from related triazine herbicides and a general toxicity assay for this compound provide valuable context.

| Compound | Assay | System | Value | Reference |

| This compound | Microtox Assay (Bioluminescence Inhibition) | Vibrio fischeri | EC50: 36.96 mg/L | [6] |

| Atrazine | Photosynthesis Inhibition (14C uptake) | Potamogeton perfoliatus | I50: 95 µg/L | [7] |

| Atrazine | Photosynthesis Inhibition (14C uptake) | Myriophyllum spicatum | I50: 95 µg/L | [7] |

| Atrazine | Photosynthesis Inhibition (14C uptake) | Ruppia maritima | I50: 95 µg/L | [7] |

| Atrazine | Photosynthesis Inhibition (14C uptake) | Zannichellia palustris | I50: 95 µg/L | [7] |

| Terbuthylazine (B1195847) | PSII Inhibition (DPIP Photoreduction) | Pea Thylakoids | I50: 1-2 x 10-7 M | [8] |

| Diuron (Urea Herbicide) | PSII Inhibition (DPIP Photoreduction) | Pea Thylakoids | I50: 7-8 x 10-8 M | [8] |

Note: The EC50 value for this compound from the Microtox assay reflects general toxicity to a bacterial system and is not a direct measure of PSII inhibition. The I50 values for atrazine and terbuthylazine provide an estimate of the potency of closely related triazine herbicides on plant photosynthesis.

Experimental Protocols

The study of the mechanism of action of Photosystem II inhibiting herbicides involves a variety of biophysical and biochemical techniques. Below are outlines of key experimental protocols.

Chlorophyll a Fluorescence Measurement (OJIP Test)

This non-invasive technique is a powerful tool for assessing the efficiency of Photosystem II and detecting the effects of PSII-inhibiting herbicides. The OJIP transient is a polyphasic rise in chlorophyll fluorescence upon illumination of a dark-adapted sample.

Objective: To measure the effect of this compound on the quantum efficiency of PSII.

Methodology:

-

Plant Material and Treatment: Grow susceptible plants (e.g., Arabidopsis thaliana, spinach) under controlled conditions. Apply this compound at various concentrations.

-

Dark Adaptation: Before measurement, dark-adapt the leaves for a minimum of 30 minutes to ensure all reaction centers are open.[9]

-

Measurement: Use a portable fluorometer (e.g., a Handy-PEA) to apply a saturating pulse of light and record the fluorescence induction curve (OJIP transient).[9]

-

Data Analysis: Analyze the shape of the OJIP curve and calculate various fluorescence parameters. A rapid rise to the 'J' step is characteristic of PSII acceptor side inhibition. The maximum quantum yield of PSII (Fv/Fm) is a key parameter that is reduced in the presence of PSII inhibitors.[10][11]

Caption: Experimental workflow for chlorophyll a fluorescence measurement.

DPIP Photoreduction Assay (Hill Reaction)

This spectrophotometric assay measures the rate of electron transport through PSII by using an artificial electron acceptor, 2,6-dichlorophenolindophenol (DPIP), which changes color upon reduction.

Objective: To quantify the inhibitory effect of this compound on PSII electron transport.

Methodology:

-

Thylakoid Isolation: Isolate thylakoid membranes from a suitable plant source (e.g., spinach, peas).

-

Reaction Mixture: Prepare a reaction mixture containing isolated thylakoids, a buffer, and DPIP.

-

Herbicide Treatment: Add varying concentrations of this compound to the reaction mixtures.

-

Measurement: Expose the samples to light and measure the decrease in absorbance of DPIP at 600 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of DPIP photoreduction for each this compound concentration and determine the IC50 value.[8]

Radiolabeled Herbicide Binding Assay

This assay directly measures the binding of a radiolabeled herbicide to its target site. A competition assay with a known radiolabeled ligand can be used to determine the binding affinity of an unlabeled competitor like this compound.

Objective: To determine the binding affinity (Ki) of this compound to the D1 protein.

Methodology:

-

Thylakoid Preparation: Isolate thylakoid membranes.

-

Incubation: Incubate the thylakoid membranes with a constant concentration of a radiolabeled PSII inhibitor (e.g., [14C]atrazine or [3H]diuron) and a range of concentrations of unlabeled this compound.

-

Separation: Separate the bound from the free radioligand by centrifugation or filtration.

-

Quantification: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the displacement of the radioligand by this compound and calculate the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Conclusion

The mechanism of action of this compound is a well-defined process centered on the inhibition of photosynthetic electron transport in Photosystem II. By competitively binding to the QB site on the D1 protein, this compound effectively blocks the production of ATP and NADPH and induces oxidative stress, leading to the death of susceptible plants. The technical guide provided here offers a detailed overview of this mechanism, supported by data from related compounds and outlines of key experimental protocols for its investigation. Further research focusing on obtaining specific quantitative data for this compound and high-resolution structural information of its interaction with the D1 protein will provide a more complete understanding of its herbicidal activity and aid in the development of future weed management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]

- 3. vliz.be [vliz.be]

- 4. Structure-Based Design, Virtual Screening, and Discovery of Novel Patulin Derivatives as Biogenic Photosystem II Inhibiting Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]

An In-depth Technical Guide to the Core Chemical Structure and Properties of Atraton

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological interactions of Atraton. The information is intended for researchers, scientists, and professionals involved in drug development and environmental science. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experimental procedures are described. Visual diagrams generated using the DOT language are included to illustrate key pathways and workflows.

Chemical Identity and Structure

This compound, a member of the triazine class of herbicides, is chemically designated as N-ethyl-6-methoxy-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine.[1][2] Its structure is characterized by a triazine ring substituted with ethylamino, isopropylamino, and methoxy (B1213986) groups.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-N-ethyl-6-methoxy-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine[2] |

| CAS Number | 1610-17-9[1][3] |

| PubChem CID | 15359[2] |

| Molecular Formula | C₉H₁₇N₅O[1][3] |

| SMILES | CCNC1=NC(=NC(=N1)OC)NC(C)C |

| InChI | InChI=1S/C9H17N5O/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4/h6H,5H2,1-4H3,(H2,10,11,12,13,14)[1] |

| InChIKey | PXWUKZGIHQRDHL-UHFFFAOYSA-N[1] |

Below is a diagram illustrating the logical relationships between these key chemical identifiers.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate and biological activity. The following table summarizes key properties. It is important to note that some of these values are estimates.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 211.26 g/mol | [3] |

| Appearance | Solid | [4] |

| Boiling Point | 350.95°C (rough estimate) | [4] |

| Water Solubility | 1.67 g/L at 25°C | [4] |

| Vapor Pressure | 3.9E-05 mmHg at 25°C | [4] |

| pKa | 4.31 ± 0.41 (Predicted) | [4] |

| LogP (Octanol-Water Partition Coefficient) | 2.7 | [2] |

Mechanism of Action: Photosynthesis Inhibition

This compound functions as a herbicide by inhibiting photosynthesis in susceptible plants.[5] Specifically, it targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

This compound binds to the D1 quinone-binding protein within PSII.[6] This binding blocks the attachment of plastoquinone, the native electron acceptor.[6] The interruption of electron flow from PSII halts the production of ATP and NADPH, which are essential energy carriers for the Calvin cycle where carbon dioxide is converted into sugars.[7] The blockage of the electron transport chain also leads to the formation of reactive oxygen species, causing rapid cellular damage and ultimately leading to the death of the plant.[6]

The following diagram illustrates the inhibitory effect of this compound on the photosynthetic electron transport chain.

Metabolic Pathways

The environmental degradation of this compound, similar to other triazine herbicides, is an important consideration. While specific metabolic pathways for this compound are not extensively detailed, the metabolism of the closely related herbicide, Atrazine, in microorganisms provides a valuable model. The primary routes of degradation involve enzymatic reactions that modify the side chains and ultimately cleave the triazine ring.

In bacteria such as Pseudomonas sp., the degradation of Atrazine, and likely this compound, proceeds through a series of hydrolytic reactions catalyzed by a suite of enzymes (AtzA, AtzB, AtzC, etc.).[8] These reactions involve the sequential removal of the ethylamino and isopropylamino groups, followed by the cleavage of the triazine ring to yield cyanuric acid, which is further metabolized to ammonia (B1221849) and carbon dioxide.[8]

Toxicological Profile

Table 3: Acute Toxicity Data for the Related Compound Atrazine

| Species | Route | LD50 | Source |

| Rat | Oral | 3090 mg/kg | [2] |

| Mouse | Oral | 1750 mg/kg | [2] |

| Rabbit | Oral | 750 mg/kg | [2] |

| Rabbit | Dermal | 7500 mg/kg | [2] |

| Rat | Dermal | >3000 mg/kg | [2] |

Experimental Protocols

General Protocol for Determination of Physicochemical Properties

Detailed experimental protocols for determining the physicochemical properties of this compound are not widely published. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such characterizations.

-

Melting Point: Determined using a capillary melting point apparatus (OECD Guideline 102). A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is recorded.

-

Boiling Point: Can be determined using ebulliometry or distillation methods (OECD Guideline 103). The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is measured.

-

Water Solubility: The flask method or column elution method can be employed (OECD Guideline 105). A saturated solution of the compound in water is prepared at a constant temperature, and the concentration of the dissolved substance is determined analytically, often by HPLC.

-

Octanol-Water Partition Coefficient (LogP): Typically determined using the shake-flask method (OECD Guideline 107). The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Protocol for Acute Oral Toxicity (LD50) Determination

The following is a generalized protocol for determining the acute oral LD50 of a chemical substance, based on OECD Guideline 423 (Acute Toxic Class Method). This method uses a stepwise procedure with a small number of animals.

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used for the initial test.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycle. They are acclimatized to the laboratory conditions for at least 5 days before the study.

-

Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). A single dose is administered to the animals by oral gavage.

-

Stepwise Dosing Procedure:

-

A single animal is dosed at a starting dose level (e.g., 300 mg/kg).

-

If the animal survives, two additional animals are dosed at the same level.

-

If the first animal dies, the next animal is dosed at a lower level.

-

This process is continued in a stepwise manner with a few animals at each step, adjusting the dose level up or down based on the observed mortality.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Data Analysis: The LD50 is estimated based on the dose levels at which mortality is and is not observed. The method provides a range for the LD50 and a classification of the substance's toxicity.

The workflow for a typical LD50 determination is depicted in the diagram below.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and toxicological profile of this compound. The data presented, including that of the related compound Atrazine, offers valuable insights for researchers in the fields of agricultural science, environmental toxicology, and drug development. The provided experimental protocols serve as a foundation for further investigation into the properties and effects of this and similar triazine compounds.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. EXTOXNET PIP - ATRAZINE [extoxnet.orst.edu]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. This compound | C9H17N5O | CID 15359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 6. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

Ecotoxicology of Atraton in Aquatic Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atraton, a methoxy-1,3,5-triazine herbicide and a metabolite of atrazine (B1667683), is recognized as an environmental contaminant.[1] Despite its presence in aquatic systems, a comprehensive body of research detailing its specific ecotoxicological effects is markedly limited. This technical guide synthesizes the currently available data on the aquatic ecotoxicology of this compound, outlines standard experimental protocols relevant to its assessment, and discusses potential mechanisms of action based on related triazine compounds. Due to the scarcity of this compound-specific studies, this guide also highlights significant data gaps and provides context by referencing the more extensively studied parent compound, atrazine. This document is intended to serve as a foundational resource for researchers and professionals engaged in environmental risk assessment and the development of compounds with potential aquatic impact.

Introduction

This compound is a diamino-1,3,5-triazine that was previously used as an herbicide for non-agricultural vegetation control.[1][2] As a metabolite of the widely used herbicide atrazine, its potential to enter aquatic ecosystems through runoff and leaching is a concern.[3] While the environmental fate and ecotoxicology of atrazine are well-documented, specific data for this compound are sparse.[3][4][5][6][7][8][9] Understanding the potential hazards of this compound to aquatic life is crucial for a complete environmental risk assessment of triazine herbicides. This guide aims to consolidate the available quantitative data, describe relevant experimental methodologies, and explore potential toxicological pathways.

Quantitative Ecotoxicological Data

The available quantitative data on the aquatic toxicity of this compound is limited to a single study on the marine bacterium Vibrio fischeri. Further research is critically needed to establish the toxicity profile of this compound across different trophic levels, including fish, invertebrates, and algae.

Table 1: Acute Toxicity of this compound to Aquatic Microorganisms

| Test Organism | Endpoint | Exposure Duration | Result (mg/L) | Reference |

| Vibrio fischeri | EC50 (Inhibition of bioluminescence) | Not Specified | 36.96 | [10] |

Experimental Protocols

Standardized ecotoxicological testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are essential for generating reliable and comparable data. The following are detailed methodologies for key experiments that are applicable to assessing the aquatic toxicity of this compound.

Microbial Acute Toxicity Test: Vibrio fischeri (Microtox® Assay)

This test assesses the acute toxicity of a substance by measuring its effect on the light output of the luminescent bacterium Vibrio fischeri.[11]

-

Test Organism: Freeze-dried Vibrio fischeri are rehydrated prior to use.[11]

-

Principle: The test measures the inhibition of bioluminescence, which is an indicator of metabolic disruption in the bacteria.[12]

-

Procedure:

-

A dilution series of the test substance (this compound) is prepared.

-

The bacterial suspension is exposed to the different concentrations of the test substance.

-

The light output is measured at specific time points (e.g., 5, 15, and 30 minutes) using a luminometer.[11]

-

The percentage of light inhibition relative to a control is calculated for each concentration.

-

-

Endpoint: The primary endpoint is the EC50, the effective concentration that causes a 50% reduction in light emission.[11]

Aquatic Invertebrate Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.[13][14][15]

-

Test Organism: Young daphnids (less than 24 hours old) are used.[13]

-

Principle: The test determines the concentration of a substance that immobilizes 50% of the exposed daphnids over a 48-hour period.[15]

-

Procedure:

-

At least five concentrations of the test substance are prepared in a geometric series.[16]

-

Daphnids are introduced into the test solutions and a control.

-

The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.[17]

-

Water quality parameters (pH, temperature, dissolved oxygen) are monitored.

-

-

Endpoint: The 48-hour EC50 for immobilization is calculated. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.[13]

Fish Acute Toxicity Test (OECD 203)

This test assesses the acute lethal toxicity of a substance to fish.[16][18][19][20]

-

Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[20][21]

-

Principle: The test determines the concentration of a substance that is lethal to 50% of the exposed fish over a 96-hour period.[19]

-

Procedure:

-

Endpoint: The 96-hour LC50 (lethal concentration for 50% of the fish) is determined.[16]

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of freshwater algae.[1][22][23][24]

-

Test Organism: Exponentially growing cultures of green algae, such as Pseudokirchneriella subcapitata.[1]

-

Principle: The test measures the inhibition of algal growth over a 72-hour exposure period.[23]

-

Procedure:

-

Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium.

-

The cultures are incubated under constant light and temperature for 72 hours.

-

Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or spectrophotometry.

-

-

Endpoint: The primary endpoint is the EC50 for growth rate inhibition. The NOEC and LOEC are also determined.

Potential Signaling Pathways and Mechanisms of Action

There is a significant lack of research on the specific signaling pathways affected by this compound in aquatic organisms. However, based on studies of the parent compound, atrazine, and other triazine herbicides, two primary mechanisms of toxicity are plausible: inhibition of photosynthesis in primary producers and induction of oxidative stress in fauna.

Inhibition of Photosynthesis

Triazine herbicides are known to inhibit photosynthesis in aquatic plants and algae.[8][10] They act by blocking the electron transport chain in photosystem II (PSII), thereby disrupting the conversion of light energy into chemical energy.[3] This leads to a reduction in growth and can have cascading effects on the entire aquatic food web.[9]

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. Effects of atrazine on photosynthesis and defense response and the underlying mechanisms in Phaeodactylum tricornutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usrtk.org [usrtk.org]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. mdpi.com [mdpi.com]

- 7. Atrazine Acts as an Endocrine Disrupter by Inhibiting cAMP-specific Phosphodiesterase-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aquatic Macrophytes in the Remediation of Atrazine in Water: A Study on Herbicide Tolerance and Degradation Using Eichhornia crassipes, Pistia stratiotes, and Salvinia minima - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. modernwater.com [modernwater.com]

- 12. biotoxicity.com [biotoxicity.com]

- 13. shop.fera.co.uk [shop.fera.co.uk]

- 14. oecd.org [oecd.org]

- 15. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 16. oecd.org [oecd.org]

- 17. Registration Dossier - ECHA [echa.europa.eu]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. oecd.org [oecd.org]

- 20. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 21. biotecnologiebt.it [biotecnologiebt.it]

- 22. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. eurofins.com.au [eurofins.com.au]

Environmental Fate and Transport of Atraton: A Technical Guide

Disclaimer: Quantitative data on the environmental fate and transport of Atraton is limited in publicly available scientific literature. Much of the understanding of its behavior is extrapolated from the closely related and more extensively studied herbicide, atrazine (B1667683). This guide synthesizes the available information on this compound and utilizes atrazine as a surrogate to discuss key environmental processes, with clear indications of when atrazine data is being used.

Introduction

This compound (CAS No. 1610-17-9) is a methoxytriazine herbicide used for the control of grassy and broadleaved weeds in non-agricultural areas.[1][2] Like other triazine herbicides, its environmental persistence, mobility, and potential for off-site transport are of interest to researchers and environmental scientists.[2] Understanding the environmental fate and transport of this compound is crucial for assessing its potential ecological risks.

This technical guide provides a comprehensive overview of the current knowledge regarding the environmental fate and transport of this compound. It is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. These properties influence its solubility in water, its potential to volatilize, and its tendency to sorb to soil particles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₇N₅O | [3] |

| Molecular Weight | 211.26 g/mol | [3] |

| Water Solubility | Moderately soluble | [1] |

| Vapor Pressure | Non-volatile | [1] |

| Log P (Octanol-Water Partition Coefficient) | < 3 | [4] |

Environmental Fate

The fate of this compound in the environment is determined by a combination of transport and transformation processes. These include degradation (biotic and abiotic), sorption to soil and sediment, and potential bioaccumulation.

Degradation

Degradation is the breakdown of a chemical into simpler compounds. For this compound, this can occur through biological processes (biodegradation) and non-biological processes such as photolysis and hydrolysis (abiotic degradation).

Photodegradation: this compound can undergo photodegradation in aqueous solutions. Studies have shown that sensitized photolysis of this compound can yield de-N-alkylated and de-NN'-dialkylated products, as well as the corresponding hydroxy-triazines.[5] One known environmental transformation product of this compound is Atrazine-2-hydroxy.[3]

Hydrolysis: While specific hydrolysis data for this compound is scarce, for the related compound atrazine, hydrolysis is a significant degradation pathway, particularly under acidic or basic conditions. Manganese dioxide, a common soil constituent, has been shown to catalyze the hydrolysis of atrazine to hydroxyatrazine.[1]

Information on the biodegradation of this compound is limited. However, studies on atrazine indicate that microbial degradation is a primary dissipation mechanism in soil and water.[6][7] Common bacterial genera capable of degrading atrazine include Arthrobacter, Pseudomonas, and Agrobacterium.[6][7] The degradation of atrazine typically proceeds through N-dealkylation, dechlorination, and cleavage of the triazine ring.[7] Given the structural similarity, it is plausible that similar microbial pathways could be involved in the degradation of this compound.

The following diagram illustrates a generalized degradation pathway for triazine herbicides like atrazine, which can be considered a plausible model for this compound degradation in the absence of specific data.

Environmental Transport

The movement of this compound through the environment is influenced by its sorption characteristics and the physical properties of the environmental compartments.

Sorption to soil and sediment particles can significantly retard the movement of this compound in the environment. The extent of sorption is typically quantified by the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc).

Table 2: Soil Sorption Coefficients (Data for Atrazine as a surrogate)

| Coefficient | Value Range | Factors Influencing | Source |

| Kd (L/kg) | 0.2 - 25 | Soil pH, organic matter content, clay content | [8] |

| Koc (L/kg) | 39 - 155 | Primarily organic carbon content | [8] |

Higher Kd and Koc values indicate stronger sorption and less mobility. The mobility of atrazine, and likely this compound, is expected to be higher in sandy soils with low organic matter and lower in clay soils with high organic matter content.

The following diagram illustrates the logical relationship of factors affecting soil mobility.

Due to its moderate water solubility and potential for moderate sorption, this compound may be susceptible to transport from treated areas via leaching through the soil profile into groundwater or through surface runoff into adjacent water bodies. The extent of this transport will depend on soil type, rainfall intensity, and agricultural practices.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food). The Bioconcentration Factor (BCF) is a measure of the extent of chemical accumulation in an organism from water.

Based on its Log P value of less than 3, this compound is considered to have a low risk of bioaccumulation.[4]

Table 3: Bioaccumulation Potential (Qualitative)

| Parameter | Assessment | Rationale | Source |

| Bioconcentration Factor (BCF) | Low risk | Based on Log P < 3 | [4] |

Experimental Protocols

Degradation Studies

Protocol for Determining Biodegradation in Soil (based on OECD Guideline 307):

-

Test System: Aseptically collected soil samples with known physicochemical properties are used.

-

Test Substance: ¹⁴C-labeled this compound is applied to the soil at a concentration relevant to its agricultural use.

-

Incubation: The treated soil is incubated in the dark at a controlled temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity).

-

Sampling and Analysis: At various time intervals, soil samples are extracted with an appropriate solvent (e.g., acetonitrile (B52724), methanol). The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its degradation products.

-

Mineralization: The amount of ¹⁴CO₂ evolved is trapped in an alkaline solution and measured by liquid scintillation counting to determine the extent of mineralization.

-

Data Analysis: The degradation rate of this compound is calculated by fitting the concentration data to a kinetic model (e.g., first-order kinetics) to determine the half-life (DT₅₀).

The workflow for a typical soil degradation study is depicted below.

Sorption Studies

Protocol for Determining Soil-Water Partition Coefficient (Kd) (based on OECD Guideline 106):

-

Test System: Soil samples with varying organic carbon content and texture are used.

-

Test Substance: A solution of this compound in a 0.01 M CaCl₂ solution is prepared.

-

Equilibration: A known mass of soil is mixed with a known volume of the this compound solution in a centrifuge tube. The tubes are agitated on a shaker for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

-

Phase Separation: The soil suspension is centrifuged to separate the solid and aqueous phases.

-

Analysis: The concentration of this compound remaining in the aqueous phase is determined by a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.

-

Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The Kd is then calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium. The Koc is calculated by normalizing the Kd to the organic carbon content of the soil.

Analytical Methods

The determination of this compound in environmental samples can be achieved using various chromatographic techniques. A study by Yilmaz and Arslan (2021) describes a method for the determination of this compound in irrigation canal water and soil samples by gas chromatography-mass spectrometry (GC-MS).[9] The general steps involved are:

-

Sample Preparation:

-

Water Samples: Solid-phase extraction (SPE) can be used to concentrate the analyte from the water sample.

-

Soil Samples: Solvent extraction (e.g., with acetonitrile or methanol) is used to extract this compound from the soil matrix. A clean-up step, such as dispersive solid-phase extraction (d-SPE), may be necessary to remove interfering substances.

-

-

Instrumental Analysis: The concentrated extract is injected into a GC-MS system for separation and quantification.

-

Quantification: Quantification is typically performed using an external or internal standard calibration curve.

Conclusion

The environmental fate and transport of this compound are governed by a complex interplay of degradation, sorption, and transport processes. While specific quantitative data for this compound are sparse, the extensive knowledge base for the structurally similar herbicide atrazine provides a valuable framework for understanding its likely environmental behavior. This compound is expected to be moderately persistent, with mobility being highly dependent on soil properties. Its potential for bioaccumulation is considered low. Further research is needed to generate specific data for this compound to refine its environmental risk assessment. The experimental protocols outlined in this guide provide a basis for conducting such studies.

References

- 1. lpi.usra.edu [lpi.usra.edu]

- 2. CAS 1610-17-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C9H17N5O | CID 15359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [sitem.herts.ac.uk]

- 5. Photodegradation of atrazine, this compound and ametryne in aqueous solution with acetone as a photosensitiser | Semantic Scholar [semanticscholar.org]

- 6. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biodegradation of Atrazine by Agrobacterium radiobacter J14a and Use of This Strain in Bioremediation of Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isws.illinois.edu [isws.illinois.edu]

- 9. Avrupa Bilim ve Teknoloji Dergisi » Submission » Determination of this compound in Irrigation Canal Water and Soil Samples by Gas Chromatography Mass Spectrometry [dergipark.org.tr]

The Environmental Fate of Atraton: A Technical Guide to its Degradation Pathways in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atraton, a methoxy-1,3,5-triazine herbicide, shares structural similarities with the more extensively studied atrazine (B1667683). Understanding its environmental persistence and degradation is crucial for assessing its ecological impact and ensuring water and soil safety. This technical guide provides an in-depth analysis of the known and inferred degradation pathways of this compound in both terrestrial and aquatic environments. Drawing upon available literature and comparative data from its analogue, atrazine, this document outlines the key biotic and abiotic processes that govern the transformation of this compound, its primary degradation products, and the methodologies employed in its study.

Core Degradation Pathways

The degradation of this compound, like other triazine herbicides, is a multifaceted process involving both biological and chemical transformations. The primary routes of degradation include microbial metabolism, photodegradation, and hydrolysis. These processes lead to the formation of various transformation products, altering the compound's structure and environmental behavior.

Biotic Degradation

Microbial activity is a significant driver of this compound degradation in soil and, to a lesser extent, in water. Soil microorganisms, including bacteria and fungi, can utilize this compound as a source of carbon and nitrogen, leading to its breakdown. The primary biotic degradation pathways are believed to be analogous to those of atrazine and involve two main enzymatic processes:

-

N-dealkylation: This involves the removal of the ethyl and isopropyl groups from the triazine ring. This process is a major degradation route for many triazine herbicides and is carried out by a variety of soil microorganisms.[1] Stepwise dealkylation of this compound would lead to the formation of deethylthis compound and deisopropylthis compound. Further dealkylation would result in didealkylthis compound.

-

Demethoxylation and Hydroxylation: The methoxy (B1213986) group at the C-2 position of the triazine ring can be replaced by a hydroxyl group, a reaction that can be microbially mediated. This results in the formation of hydroxythis compound, which is structurally identical to the atrazine degradation product, hydroxyatrazine.

Abiotic Degradation

This compound is also subject to degradation through non-biological processes, primarily photodegradation and chemical hydrolysis.

-

Photodegradation: Exposure to sunlight can induce the breakdown of this compound, particularly in aqueous environments. Sensitized photolysis of this compound has been shown to yield de-N-alkylated and de-NN'-dialkylated products, as well as the corresponding hydroxy-triazine (hydroxythis compound)[2]. The photochemical stability of methoxy-1,3,5-triazines like this compound is generally lower than their chloro- and methylthio- counterparts[2].

-

Chemical Hydrolysis: While generally a slower process for triazines in neutral pH environments, hydrolysis can contribute to this compound degradation, especially under acidic or alkaline conditions. This process involves the replacement of the methoxy group with a hydroxyl group, leading to the formation of hydroxythis compound.

Key Degradation Products

Based on photodegradation studies of this compound and by analogy with atrazine degradation, the following are the primary expected transformation products of this compound in soil and water:

-

Deethylthis compound (DEA-atraton): Formed through the removal of the ethyl group.

-

Deisopropylthis compound (DIA-atraton): Formed through the removal of the isopropyl group.

-

Didealkylthis compound (DAA-atraton): Formed through the removal of both the ethyl and isopropyl groups.

-

Hydroxythis compound (HA-atraton): Formed through the replacement of the methoxy group with a hydroxyl group. It is noteworthy that this compound itself has been identified as a metabolite of atrazine in some biological systems, highlighting the close relationship between their transformation pathways[3].

Quantitative Data on Degradation

Specific quantitative data on the degradation kinetics of this compound in soil and water are scarce in publicly available literature. However, comparative studies and data from the closely related herbicide atrazine can provide valuable insights. The degradation rate of triazine herbicides is influenced by a variety of environmental factors, including soil type, organic matter content, pH, temperature, and moisture.

| Parameter | Atrazine (for comparison) | This compound (Inferred) | Reference |

| Soil Half-life (t½) | Highly variable, ranging from 17 to 204 days depending on conditions. | Expected to be in a similar range, potentially slightly faster due to the reactivity of the methoxy group compared to the chloro group. | [4] |

| Water Half-life (t½) | Can be long, often exceeding 200 days in the absence of significant microbial activity or photolytic conditions. | Likely to be shorter than atrazine under photolytic conditions due to lower photochemical stability. | [2][4][5] |

Table 1: Comparative Degradation Half-lives of Atrazine and Inferred Half-life for this compound.

Experimental Protocols

The study of this compound degradation in soil and water involves a series of established experimental protocols. These methodologies are generally applicable to triazine herbicides and can be adapted for specific research needs.

Soil Degradation Study

Objective: To determine the rate and pathway of this compound degradation in a specific soil type under controlled laboratory conditions.

Methodology:

-

Soil Collection and Preparation: Collect soil from the desired location and depth. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

-

Spiking: Treat a known mass of soil with a standard solution of this compound to achieve a desired concentration. A carrier solvent (e.g., methanol) is typically used and allowed to evaporate.

-

Incubation: Place the treated soil in incubation vessels (e.g., biometer flasks) and adjust the moisture content to a specific level (e.g., 60% of water holding capacity). Incubate the samples in the dark at a constant temperature (e.g., 25°C). Include sterile control samples (e.g., autoclaved soil) to differentiate between biotic and abiotic degradation.

-

Sampling: At predetermined time intervals, collect soil subsamples from the incubation vessels.

-

Extraction: Extract this compound and its degradation products from the soil samples using an appropriate solvent system (e.g., methanol, acetonitrile, or a mixture). Techniques such as sonication or shaking are used to ensure efficient extraction.

-

Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Determine the concentration of this compound and its metabolites over time. Calculate the degradation rate constant and half-life (t½) using appropriate kinetic models (e.g., first-order kinetics).

Water Degradation Study (Photodegradation)

Objective: To investigate the photodegradation rate and products of this compound in an aqueous solution.

Methodology:

-

Solution Preparation: Prepare an aqueous solution of this compound of a known concentration in a suitable buffer to maintain a constant pH.

-

Irradiation: Place the solution in a photoreactor equipped with a light source that simulates sunlight (e.g., a xenon lamp). Control the temperature of the solution. Include dark control samples to account for any degradation that is not light-induced.

-

Sampling: At regular time intervals, withdraw aliquots of the solution.

-

Analysis: Directly analyze the samples or after a solid-phase extraction (SPE) step to concentrate the analytes, using HPLC-UV/MS or GC-MS.

-

Data Analysis: Plot the concentration of this compound as a function of irradiation time to determine the photodegradation kinetics and calculate the half-life. Identify and quantify the formation of photoproducts.

Visualization of Pathways and Workflows

To facilitate a clearer understanding of the complex processes involved in this compound degradation, the following diagrams have been generated using the DOT language.

Conclusion

The degradation of this compound in soil and water is a complex process influenced by a combination of biotic and abiotic factors. While specific data on this compound remains limited, the well-documented degradation pathways of its structural analogue, atrazine, provide a robust framework for understanding its environmental fate. The primary transformation processes are N-dealkylation and demethoxylation/hydroxylation, leading to the formation of dealkylated metabolites and hydroxythis compound. Photodegradation is also a significant pathway, particularly in aqueous environments. Further research is warranted to generate specific kinetic data for this compound to refine environmental risk assessments and develop effective remediation strategies. The experimental protocols outlined in this guide provide a solid foundation for conducting such studies.

References

- 1. Degradation kinetics of atrazine and its degradation products with ozone and OH radicals: A predictive tool for drinking water treatment [infoscience.epfl.ch]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Chromatographic Methods for Analysis of Triazine Herbicides | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Rise and Fall of a Photosynthesis Inhibitor: A Technical Guide to the Herbicide Atraton

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atraton, a methoxy-s-triazine herbicide, emerged in the mid-20th century as a potent tool for weed management. Its efficacy stemmed from its ability to inhibit photosynthesis at the Photosystem II (PSII) complex, a mechanism of action shared with its more widely known analogue, atrazine (B1667683). This in-depth technical guide provides a comprehensive overview of the history, development, mechanism of action, chemical synthesis, and environmental fate of this compound. Quantitative data on its toxicity and efficacy are presented in structured tables, and detailed protocols for key experimental assays are provided. Furthermore, this guide includes mandatory visualizations of the PSII inhibition pathway, a representative experimental workflow, and the degradation pathway of this compound, rendered using the DOT language. While once a significant player in the herbicide market, concerns over its environmental persistence have led to its obsolescence in many regions, offering a compelling case study in the lifecycle of a synthetic herbicide.

History and Development

This compound was first discovered in 1957 by H. Geiss and E. Knuusli in Switzerland and was subsequently developed and introduced by the Swiss company Geigy in 1958.[1][2] It belongs to the triazine class of herbicides, which became prominent in the mid-20th century for their selective control of broadleaf and grassy weeds.[3] this compound, alongside its close chemical relative atrazine (registered in 1958), quickly gained traction in agriculture, particularly for weed control in crops like corn and sugarcane.[4][5]

The primary application of this compound was for non-selective vegetation clearing in non-agricultural areas such as roadsides and railways.[6] However, like many triazine herbicides, its use has declined significantly in recent decades. Concerns over its persistence in soil and the potential for groundwater contamination led to increased regulatory scrutiny.[7] For instance, the European Union banned the use of atrazine in 2004 due to its consistent presence in groundwater exceeding regulatory limits.[7] While this compound is now considered obsolete in many countries, its history provides valuable insights into the development and environmental challenges of synthetic herbicides.[6]

Chemical Properties and Synthesis

This compound is chemically known as N-ethyl-6-methoxy-N′-(1-methylethyl)-1,3,5-triazine-2,4-diamine.[8] It is a colorless crystalline solid with moderate solubility in water.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1610-17-9 | [8] |

| Molecular Formula | C₉H₁₇N₅O | [8] |

| Molecular Weight | 211.26 g/mol | [8] |

| Water Solubility | 1670 mg/L at 25°C | [9] |

| Appearance | Colorless crystalline solid | [6] |

The commercial production of this compound typically involves the reaction of cyanuric chloride with ethylamine (B1201723) and isopropylamine (B41738), followed by the substitution of the remaining chlorine atom with a methoxy (B1213986) group.[6]

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of a triazine herbicide like this compound from cyanuric chloride is as follows:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The reaction is typically carried out in a suitable solvent such as dioxane.[10]

-

First Substitution: Cyanuric chloride is dissolved in the solvent and cooled to 0-5°C. An equimolar amount of ethylamine is then added dropwise while maintaining the low temperature. The reaction is stirred for several hours.[10]

-

Second Substitution: Subsequently, an equimolar amount of isopropylamine is added dropwise to the reaction mixture, and the temperature is gradually raised to 30-40°C. The reaction is monitored by thin-layer chromatography (TLC).[10]

-

Methoxylation: To introduce the methoxy group, the resulting 2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine is reacted with methanol (B129727) under basic conditions.[6]

-

Purification: The final product, this compound, is then isolated and purified, often through crystallization.[6]

Note: This is a generalized protocol. Specific reaction conditions, such as solvents, bases, and reaction times, may vary depending on the specific manufacturing process.

Mechanism of Action: Inhibition of Photosystem II

This compound, like other triazine herbicides, exerts its phytotoxic effects by inhibiting photosynthesis. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

The primary site of action for this compound is the D1 protein within the PSII reaction center. This compound binds to the QB-binding niche on the D1 protein, thereby blocking the binding of plastoquinone, the native electron acceptor.[1] This interruption of the electron transport chain from QA to QB leads to a cascade of events:

-

Inhibition of ATP and NADPH production: The blockage of electron flow prevents the generation of the energy-rich molecules ATP and NADPH, which are essential for carbon fixation in the Calvin cycle.

-

Oxidative stress: The accumulation of highly energized electrons leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation and damage to cellular components.

-

Photoinhibition: The disruption of electron transport makes the PSII complex highly susceptible to damage from light energy.

Ultimately, these processes lead to the cessation of photosynthesis, cellular damage, and the death of the susceptible plant.

Efficacy and Application

This compound is a selective, systemic herbicide that can be applied both pre- and post-emergence.[2] It is primarily absorbed through the roots of plants and translocated upwards.[2] It is effective against a broad spectrum of annual broadleaf and grassy weeds.[2]

While specific dose-response data for this compound against a wide range of weeds is limited in recent literature due to its obsolete status, studies on the closely related atrazine provide insights into its efficacy. For example, atrazine has been shown to be effective against weeds such as Xanthium strumarium (common cocklebur) and Cleome viscosa.[11] In a study on sugarcane, atrazine applied at 2000 g a.i. per hectare demonstrated significant weed control efficiency.[11] Another study on maize showed that atrazine at 2 kg/ha provided effective weed control.[4]

Toxicology

This compound is classified as moderately toxic to mammals if ingested and is a recognized irritant.[6]

Table 2: Acute Toxicity of this compound and Related Triazines

| Compound | Organism | Endpoint | Value (mg/L) | Reference |

| This compound | Vibrio fischeri (Microtox) | EC₅₀ | 36.96 | [12] |

| Atrazine | Vibrio fischeri (Microtox) | EC₅₀ | 39.87 | [12] |

| Atrazine | Rat (oral) | LD₅₀ | 672 - 1471 | [13] |

Experimental Protocol: Microtox® Acute Toxicity Test

The Microtox® assay is a rapid, sensitive, and standardized bioassay that uses the bioluminescent bacterium Allivibrio fischeri to screen for acute toxicity.

-

Reagent Preparation: Freeze-dried Allivibrio fischeri reagent is reconstituted with a specially prepared, non-toxic reconstitution solution.[14] The bacterial suspension should be used within a few hours of preparation.

-

Sample Preparation: The test sample (e.g., this compound dissolved in a suitable solvent and diluted in water) is prepared in a series of dilutions. The osmotic pressure of the samples is adjusted to approximately 2% NaCl using an osmotic adjustment solution.[14]

-

Test Procedure:

-

The initial luminescence of the bacterial suspension is measured using a photometer.

-

The bacterial suspension is then exposed to the various dilutions of the test sample.

-

The luminescence is measured again after specific incubation times (typically 5 and 15 minutes) at a constant temperature (e.g., 15°C).[14]

-

-

Data Analysis: The decrease in luminescence is proportional to the toxicity of the sample. The data is used to calculate the EC₅₀ value, which is the effective concentration of the toxicant that causes a 50% reduction in the light output of the bacteria.[15]

Environmental Fate and Persistence

A significant factor contributing to the decline in this compound usage is its environmental persistence. Like atrazine, this compound can persist in soil for extended periods, with a half-life that can range from months to over a year depending on environmental conditions such as soil type, pH, temperature, and microbial activity.[16] Its moderate water solubility also makes it susceptible to leaching into groundwater and transport into surface water bodies.[16]

The degradation of this compound in the environment can occur through both biotic and abiotic processes. The primary degradation pathway involves the dealkylation of the ethyl and isopropyl side chains, followed by hydroxylation of the triazine ring to form hydroxyatrazine, which is less mobile and toxic. Further degradation can lead to the opening of the triazine ring.

Conclusion

This compound represents a significant chapter in the history of chemical weed control. Its development in the late 1950s provided an effective tool for managing unwanted vegetation. However, the very properties that made it effective—its stability and persistence—also led to its environmental downfall. The case of this compound underscores the critical importance of considering the entire lifecycle of a chemical, from its synthesis and efficacy to its long-term environmental fate and toxicological profile. For researchers and professionals in drug development and related fields, the story of this compound serves as a valuable lesson in the ongoing challenge of designing effective and environmentally benign chemical solutions.

References

- 1. Atrazine Herbicide - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]

- 2. ijcrt.org [ijcrt.org]

- 3. researchgate.net [researchgate.net]

- 4. no-tillfarmer.com [no-tillfarmer.com]

- 5. no-tillfarmer.com [no-tillfarmer.com]

- 6. This compound [sitem.herts.ac.uk]

- 7. usrtk.org [usrtk.org]

- 8. This compound | C9H17N5O | CID 15359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. modernwater.com [modernwater.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. modernwater.com [modernwater.com]

- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 16. researchgate.net [researchgate.net]

Toxicological Profile of Atraton on Non-Target Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the toxicological effects of Atraton is limited as it is an obsolete herbicide.[1] Much of the available data is on the closely related and extensively studied triazine herbicide, Atrazine. This guide synthesizes the available data on this compound and leverages data from Atrazine to provide a comprehensive overview, clearly indicating when Atrazine data is used as a surrogate.

Executive Summary

This compound (2-methoxy-4-ethylamino-6-isopropylamino-s-triazine) is a methoxytriazine herbicide that was historically used for non-selective vegetation control.[1][2] Like other triazine herbicides, its primary mode of action in target plants is the inhibition of photosynthesis.[1] While specific ecotoxicological data for this compound is scarce, studies on the closely related herbicide Atrazine indicate a potential for adverse effects on a wide range of non-target organisms, including algae, aquatic invertebrates, fish, and amphibians.[3][4][5] This technical guide provides a detailed summary of the known toxicological effects of this compound and related triazine herbicides on non-target organisms, outlines experimental protocols for toxicity assessment, and visualizes key mechanistic pathways.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the methoxytriazine class of herbicides.[1][2] It is moderately soluble in water and is non-volatile.[1] Its chemical structure is similar to Atrazine, with the key difference being the substitution of a methoxy (B1213986) group for the chlorine atom on the triazine ring. This structural difference can influence its environmental fate and toxicity.

Toxicological Effects on Non-Target Organisms

The toxicological database for this compound is not as extensive as for Atrazine. However, available data and structure-activity relationships suggest that its effects on non-target organisms are of concern.

Aquatic Organisms

Triazine herbicides, including this compound, are known to be particularly toxic to algae and aquatic plants due to their primary mode of action: inhibition of photosynthesis at Photosystem II (PSII).[6][7] This disrupts the electron transport chain, leading to reduced growth and cell death.[6] Studies on Atrazine have shown that algae are among the most sensitive aquatic organisms.[8][9]

Table 1: Acute Toxicity of this compound and Atrazine to Aquatic Microorganisms

| Compound | Test Organism | Endpoint | Concentration (mg/L) | Reference |

| This compound | Vibrio fischeri | EC50 (bioluminescence inhibition) | 36.96 | [10][11] |

| Atrazine | Vibrio fischeri | EC50 (bioluminescence inhibition) | 39.87 | [10][11] |

EC50: The concentration of a substance that causes a 50% reduction in a measured biological effect.

Aquatic invertebrates are susceptible to the direct and indirect effects of triazine herbicides. Indirectly, they can be impacted by the reduction of their food source (algae).[5] Direct toxicity has also been observed. Atrazine is classified as highly toxic to freshwater invertebrates and very highly toxic to marine invertebrates.[12]

Fish can be affected by Atrazine through various mechanisms, including endocrine disruption.[3] While Atrazine is considered slightly to moderately toxic to fish in acute exposures, chronic exposure can lead to reproductive and developmental effects.[12]

Table 2: Acute Toxicity of Atrazine to Selected Fish Species

| Compound | Test Organism | Endpoint | Concentration (mg/L) | Reference |

| Atrazine | Channa punctatus (Freshwater Fish) | 96-h LC50 | 42.381 | [13] |

LC50: The concentration of a substance that is lethal to 50% of the test organisms over a specified period.

Terrestrial Organisms

Information on the effects of this compound on terrestrial non-target organisms is limited. However, data on Atrazine suggests potential risks.

Herbicides can impact soil microbial communities, which are crucial for nutrient cycling. The effects are variable and depend on the specific microbial populations and soil conditions.

The risk to terrestrial invertebrates from Atrazine is generally considered to be lower than for aquatic invertebrates.

This compound is reported to be moderately toxic to mammals if ingested and is a recognized irritant.[1] For Atrazine, studies have indicated potential endocrine-disrupting effects in amphibians and reptiles, leading to concerns about reproductive health.[3]

Mechanism of Action and Signaling Pathways

The primary mode of action for triazine herbicides in photosynthetic organisms is the inhibition of Photosystem II. In non-target animals, the mechanisms are more complex and can involve endocrine disruption.

Inhibition of Photosynthesis

This compound, like Atrazine, binds to the D1 protein of the Photosystem II complex in chloroplasts. This blocks the binding of plastoquinone, thereby inhibiting the electron flow required for photosynthesis.

Caption: Inhibition of Photosystem II by this compound.

Endocrine Disruption (Atrazine as a model)

Atrazine has been shown to be an endocrine disruptor, primarily affecting the reproductive system. It can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, which regulates hormone production and reproductive function.

Caption: Potential Endocrine Disrupting Pathway of Atrazine.

Experimental Protocols

Standardized ecotoxicological testing protocols, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are used to assess the toxicity of herbicides.

Algal Growth Inhibition Test (e.g., OECD 201)

This test evaluates the effects of a substance on the growth of freshwater microalgae.

Caption: Workflow for Algal Growth Inhibition Test.

Acute Toxicity Test for Fish (e.g., OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a fish population over a short period (typically 96 hours).

Caption: Workflow for Fish Acute Toxicity Test.

Conclusion and Future Directions

The available data, although limited for this compound itself, suggests that this methoxytriazine herbicide poses a risk to non-target organisms, particularly aquatic flora. The toxicological profile of the closely related compound, Atrazine, highlights potential concerns for a broad range of species through various mechanisms including photosynthesis inhibition and endocrine disruption.

For a more complete understanding of the environmental risks associated with this compound, further research is needed to:

-

Establish a comprehensive toxicological database for this compound across a variety of non-target organisms.

-

Investigate the chronic and sublethal effects of this compound, particularly its potential for endocrine disruption.

-

Elucidate the specific signaling pathways affected by this compound in non-target animals.

-

Determine the environmental fate and persistence of this compound in different environmental compartments.

This information is critical for conducting accurate environmental risk assessments and for the development of safer, more selective herbicides.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. This compound | C9H17N5O | CID 15359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alt2tox.org [alt2tox.org]

- 4. biologicaldiversity.org [biologicaldiversity.org]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure-Activity Relationship [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. Atrazine Fact Sheet [npic.orst.edu]

- 13. Toxicity of the Herbicide Atrazine: Effects on Lipid Peroxidation and Activities of Antioxidant Enzymes in the Freshwater Fish Channa Punctatus (Bloch) - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Atraton on Soil Microbial Communities: An In-depth Technical Guide

A Note on Terminology: The herbicide "Atraton" is an obsolete chemical for which detailed scientific literature on its specific impact on soil microbial communities is scarce.[1] However, this compound belongs to the triazine class of herbicides, which also includes the extensively studied compound Atrazine (B1667683). Given their structural similarity and shared mode of action, this guide will focus on the well-documented effects of Atrazine as a representative model for understanding the potential impacts of triazine herbicides like this compound on the soil microbiome.

This technical guide provides a comprehensive overview of the effects of the triazine herbicide Atrazine on soil microbial communities, intended for researchers, scientists, and professionals in drug development and environmental science. It synthesizes findings on microbial community structure, function, and degradation pathways, presents quantitative data in a structured format, details common experimental protocols, and provides visualizations of key processes.

Core Impact on Soil Microbial Community Structure and Diversity

The application of Atrazine to soil ecosystems can induce a range of responses in the microbial community, from transient shifts in population dynamics to more significant alterations in diversity and structure. The nature and magnitude of these effects are influenced by factors such as soil type, pH, organic matter content, history of pesticide application, and the concentration of the herbicide applied.[2][3]

-

Community Composition: While some studies report that Atrazine application does not lead to significant long-term changes in the overall bacterial community structure[4][5], others have observed notable effects. For instance, Atrazine has been shown to reduce the diversity of bacterial populations in chernozem soil.[6] There can be an initial inhibition of microbial activity at high concentrations, followed by a recovery or even stimulation as some microbes adapt and utilize the herbicide as a nutrient source.[6][7] Some microorganisms can use pesticides like Atrazine as a source of carbon and nitrogen.[8]

-